molecular formula C20H19FN4O2 B2475663 3-(4-(2-fluorophenyl)piperazine-1-carbonyl)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 877650-29-8

3-(4-(2-fluorophenyl)piperazine-1-carbonyl)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B2475663
CAS No.: 877650-29-8
M. Wt: 366.396
InChI Key: CBSAYBBRBYTRDJ-UHFFFAOYSA-N
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Description

3-(4-(2-fluorophenyl)piperazine-1-carbonyl)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a useful research compound. Its molecular formula is C20H19FN4O2 and its molecular weight is 366.396. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of this compound is the poly (ADP-ribose) polymerase (PARP) . PARP is a part of the DNA damage signaling system due to its ability to recognize and quickly bind to single-stranded or double-stranded DNA breaks . It is involved in a variety of DNA-related functions, including gene amplification, cell division, differentiation, apoptosis, DNA repair, and it also affects telomere length and chromosome stability .

Mode of Action

The compound acts as a highly potent inhibitor of both PARP-1 and PARP-2 . By inhibiting these enzymes, it prevents the repair of DNA damage, leading to cell death. This is particularly effective in cancer cells that have defects in other DNA repair mechanisms .

Biochemical Pathways

The inhibition of PARP leads to an accumulation of DNA damage. This triggers a cascade of events leading to cell cycle arrest and apoptosis , or programmed cell death . The exact pathways affected can vary depending on the cell type and the presence of other genetic mutations.

Pharmacokinetics

The compound exhibits good pharmacokinetic profiles and oral bioavailability . It is formulated in a solid dispersion with a matrix polymer that exhibits low hygroscopicity and high softening temperature, such as copovidone . This formulation increases the bioavailability of the drug .

Result of Action

The result of the compound’s action is the induction of cell death in cancer cells. It shows standalone activity against BRCA1-deficient breast cancer cell lines . This makes it a promising candidate for the treatment of BRCA1- and BRCA2-defective cancers .

Action Environment

The action of the compound can be influenced by various environmental factors. For instance, the matrix polymer used in the formulation can affect the drug’s stability and bioavailability . Additionally, the compound’s efficacy can be influenced by the presence of other drugs or substances that interact with PARP or the same DNA repair pathways.

Biochemical Analysis

Biochemical Properties

It is known that the compound can participate in various biochemical reactions .

Cellular Effects

The effects of 3-(4-(2-fluorophenyl)piperazine-1-carbonyl)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one on cells are diverse and depend on the specific cellular context . It has been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time . This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . These studies have observed threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in several metabolic pathways . It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are complex processes that involve interaction with transporters or binding proteins . These interactions can affect its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are areas of active research . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Properties

IUPAC Name

3-[4-(2-fluorophenyl)piperazine-1-carbonyl]-7-methylpyrido[1,2-a]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN4O2/c1-14-6-7-18-22-12-15(20(27)25(18)13-14)19(26)24-10-8-23(9-11-24)17-5-3-2-4-16(17)21/h2-7,12-13H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBSAYBBRBYTRDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC=C(C2=O)C(=O)N3CCN(CC3)C4=CC=CC=C4F)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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